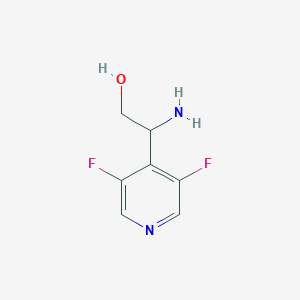
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is a synthetic organic compound that contains a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoropyridine and ®-1-chloropropylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions may produce different functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(5-Bromo-2-pyridyl)propylamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(1r)-1-(3-Fluoro-2-pyridyl)propylamine: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
(1r)-1-(5-Bromo-3-fluoro(2-pyridyl))propylamine is unique due to the presence of both bromine and fluorine substituents on the pyridine ring
Properties
Molecular Formula |
C8H10BrFN2 |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
InChI Key |
FMKKCXLFHTUDLO-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=C(C=N1)Br)F)N |
Canonical SMILES |
CCC(C1=C(C=C(C=N1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


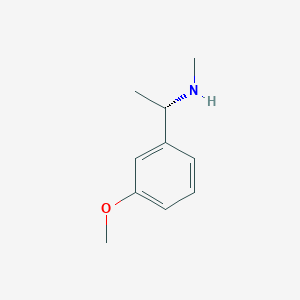

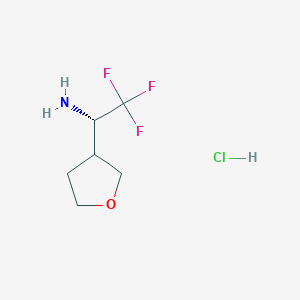
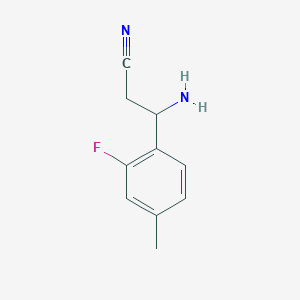
![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
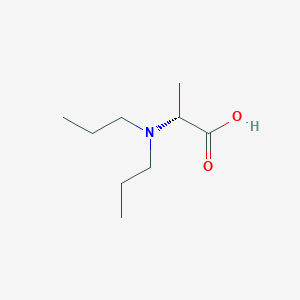
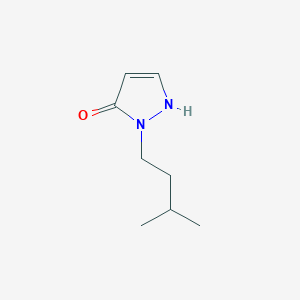



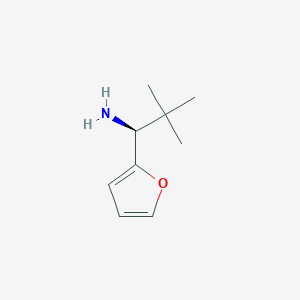
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
